molecular formula C9H13Cl2NO B030806 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride CAS No. 86604-75-3

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

Cat. No. B030806
Key on ui cas rn: 86604-75-3
M. Wt: 222.11 g/mol
InChI Key: LCJDHJOUOJSJGS-UHFFFAOYSA-N
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Patent
US04766133

Procedure details

75.8 g of 4-methoxy-3,5-dimethyl-2-pyridylmethanol dissolved in 200 ml of methylene chloride are added dropwise at 0° to 38 ml of thionyl chloride in 400 ml of methylene chloride. After stirring at room temperature for 16 hours 1800 ml of ether are added dropwise thereto while cooling and the mixture is stirred further at room temperature for 2 hours. The precipitated crystals are filtered off under suction and washed with ether. There is obtained 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride of melting point 130°-131°.
Quantity
75.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
1800 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][N:6]=[C:5]([CH2:10]O)[C:4]=1[CH3:12].S(Cl)([Cl:15])=O.CCOCC>C(Cl)Cl>[ClH:15].[Cl:15][CH2:10][C:5]1[C:4]([CH3:12])=[C:3]([O:2][CH3:1])[C:8]([CH3:9])=[CH:7][N:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
75.8 g
Type
reactant
Smiles
COC1=C(C(=NC=C1C)CO)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1800 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred further at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are filtered off under suction
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.ClCC1=NC=C(C(=C1C)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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